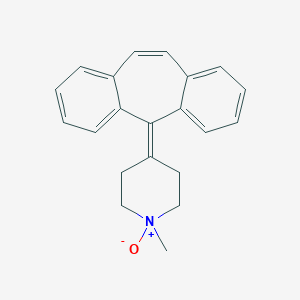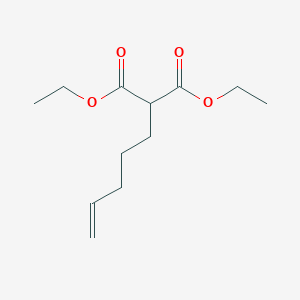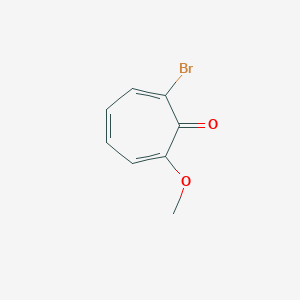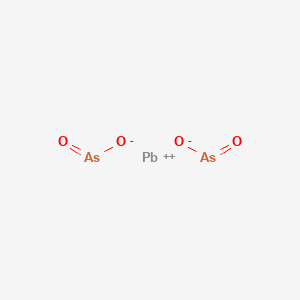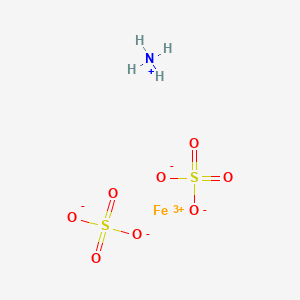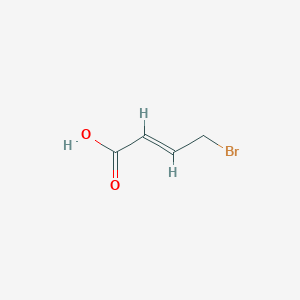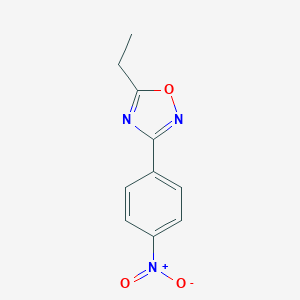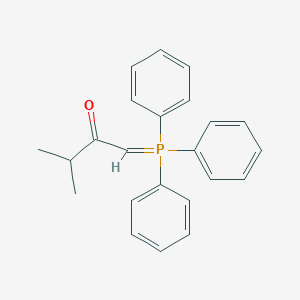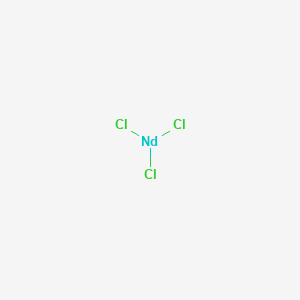![molecular formula C8H13NO B156325 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone CAS No. 133998-51-3](/img/structure/B156325.png)
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone
Descripción general
Descripción
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone, also known as ABE, is a chemical compound that has been widely studied for its potential use in scientific research. ABE is a bicyclic ketone that contains a nitrogen atom, making it a heterocyclic compound. This unique structure gives ABE a variety of interesting properties that have made it a popular subject of study in the scientific community.
Mecanismo De Acción
The mechanism of action of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory molecules in the body. Additionally, 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to bind to and activate certain receptors in the body, including the kappa opioid receptor.
Efectos Bioquímicos Y Fisiológicos
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has a variety of biochemical and physiological effects that have been studied in both in vitro and in vivo experiments. In vitro studies have shown that 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone can inhibit the production of inflammatory molecules, such as prostaglandins and cytokines. Additionally, 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has a variety of interesting biological properties that make it a useful tool for studying the mechanisms of inflammation and pain. However, there are also limitations to the use of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone in lab experiments. One of the main limitations is that 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone is a relatively new compound, and its biological effects are not fully understood.
Direcciones Futuras
There are several future directions for research on 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone. One potential direction is the development of new drugs based on the structure of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone. 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to have interesting biological properties, and it may be possible to develop new drugs that target these properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone and its effects on the body. Finally, research is needed to explore the potential use of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone in other scientific research applications, such as in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds and as a reagent in chemical reactions. One of the most promising applications of 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone is in the development of new drugs. 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone has been shown to have a variety of interesting biological properties, including anti-inflammatory and analgesic effects.
Propiedades
Número CAS |
133998-51-3 |
|---|---|
Nombre del producto |
1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone |
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-(1-azabicyclo[3.1.1]heptan-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7(10)8-3-2-4-9(5-8)6-8/h2-6H2,1H3 |
Clave InChI |
BRBKYTYAYYUXSL-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCN(C1)C2 |
SMILES canónico |
CC(=O)C12CCCN(C1)C2 |
Sinónimos |
Ethanone, 1-(1-azabicyclo[3.1.1]hept-5-yl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

